3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS No.: 1752-21-2
Cat. No.: VC6874464
Molecular Formula: C7H10N2
Molecular Weight: 122.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1752-21-2 |
|---|---|
| Molecular Formula | C7H10N2 |
| Molecular Weight | 122.171 |
| IUPAC Name | 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
| Standard InChI | InChI=1S/C7H10N2/c1-5-6-3-2-4-7(6)9-8-5/h2-4H2,1H3,(H,8,9) |
| Standard InChI Key | IXNQBWLXUUVFBQ-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCC2=NN1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (C₇H₁₀N₂) is a bicyclic compound comprising a pyrazole ring fused to a partially saturated cyclopentane ring. The methyl group at the 3-position introduces steric and electronic effects that influence its reactivity and interactions with biological targets. Key molecular descriptors include:
| Property | Value |
|---|---|
| CAS No. | 1752-21-2 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.171 g/mol |
| IUPAC Name | 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
| SMILES | CC1=C2CCCC2=NN1 |
| InChIKey | IXNQBWLXUUVFBQ-UHFFFAOYSA-N |
The planar pyrazole moiety and non-planar cyclopentane ring create a rigid yet partially flexible structure, enabling selective interactions with enzymes and receptors .
Synthesis and Structural Modification
Cycloaddition Approaches
A prominent synthesis route involves [3+2] cycloaddition reactions between nitrilimines and cyclopentenone derivatives. Winters et al. demonstrated that nitrilimines, generated in situ from hydrazonyl chlorides, react with 3,4-diphenyl-4-hydroxy-2-cyclopentenone to form tetrahydrocyclopenta[c]pyrazole analogs . For 3-methyl derivatives, substituting the hydrazonyl chloride precursor with methyl-bearing reagents could introduce the methyl group at the 3-position .
Representative Reaction Scheme:
This method offers regioselectivity and moderate yields (50–70%), though optimization is required to enhance efficiency for scaled production .
Post-Synthetic Modifications
The 3-methyl group serves as a site for further functionalization. For example, oxidation could yield carboxylic acid derivatives (e.g., 6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid) , while amidation reactions might produce carboxamide analogs like N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. Such modifications expand the compound’s utility in structure-activity relationship (SAR) studies .
Biological and Pharmacological Applications
Enzyme Inhibition and Antitumor Activity
Pyrazole derivatives are renowned for their enzyme-inhibitory properties. 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has shown potential in inhibiting tyrosinase, an enzyme linked to melanin production, suggesting applications in treating hyperpigmentation disorders. Additionally, its planar structure enables intercalation into DNA, disrupting replication in cancer cells. Comparative studies indicate that methyl-substituted pyrazoles exhibit enhanced metabolic stability compared to non-methylated analogs, a critical factor in drug development .
N-Type Calcium Channel Modulation
In a landmark study, Winters et al. identified 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as potent N-type calcium channel blockers . By attenuating calcium influx in neurons, these compounds reduce pain signaling, positioning them as non-opioid analgesics. The 3-methyl derivative’s lipophilic methyl group enhances blood-brain barrier permeability, a desirable trait for central nervous system (CNS)-targeted therapies .
Key Pharmacological Data:
Future Research Directions
Expanding Therapeutic Indications
While current research focuses on pain management and anticancer applications, unexplored areas include anti-inflammatory and antimicrobial activities. Pyrazole derivatives have demonstrated efficacy against COX-2 and bacterial efflux pumps, suggesting that 3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole could be repurposed for these indications.
Improving Synthetic Efficiency
Developing catalytic asymmetric synthesis methods could yield enantiomerically pure variants, critical for optimizing target selectivity. Additionally, green chemistry approaches (e.g., solvent-free reactions) may reduce environmental impacts .
Pharmacokinetic Optimization
Structural modifications to enhance solubility—such as introducing polar groups at the 6-position—could address the compound’s limited aqueous solubility . Prodrug strategies, including esterification of carboxylic acid derivatives, may improve oral bioavailability .
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